(3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride
Description
(3E)-3-[(3-Bromophenyl)methylidene]pyrrolidine hydrochloride is a halogenated pyrrolidine derivative characterized by a methylidene group (C=CH) linking a pyrrolidine ring to a 3-bromophenyl substituent. The compound adopts an E-configuration, where the substituents on the double bond are positioned on opposite sides. Key structural and physicochemical properties include:
- Molecular Formula: C₁₁H₁₂BrN
- SMILES: C\1CNC/C1=C/C2=CC(=CC=C2)Br
- Collision Cross Section (CCS): Predicted values range from 150.3 to 156.1 Ų for various adducts (e.g., [M+H]⁺: 150.9 Ų).
This compound lacks reported biological or synthetic data in the literature, limiting direct application insights.
Properties
Molecular Formula |
C11H13BrClN |
|---|---|
Molecular Weight |
274.58 g/mol |
IUPAC Name |
(3E)-3-[(3-bromophenyl)methylidene]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H12BrN.ClH/c12-11-3-1-2-9(7-11)6-10-4-5-13-8-10;/h1-3,6-7,13H,4-5,8H2;1H/b10-6+; |
InChI Key |
SGRPVISQJQBYKX-AAGWESIMSA-N |
Isomeric SMILES |
C\1CNC/C1=C/C2=CC(=CC=C2)Br.Cl |
Canonical SMILES |
C1CNCC1=CC2=CC(=CC=C2)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Pyrrolidine: a secondary cyclic amine.
- 3-Bromobenzaldehyde: an aromatic aldehyde with a bromine substituent at the meta position.
- Hydrochloric acid (HCl): for salt formation.
Reaction Conditions
- The reaction is conducted under mild conditions, typically at room temperature or slightly elevated temperatures.
- Solvents such as ethanol or isopropanol are commonly used to dissolve reactants.
- The molar ratio is generally equimolar or with a slight excess of pyrrolidine to ensure complete conversion.
Synthetic Procedure
Condensation Reaction : Pyrrolidine is added dropwise to a stirred solution of 3-bromobenzaldehyde in an appropriate solvent (e.g., ethanol) under inert atmosphere (argon or nitrogen) to prevent oxidation.
Stirring and Monitoring : The mixture is stirred for several hours (typically 2-12 hours) at room temperature or slightly elevated temperature (30-50 °C) to allow imine formation. Reaction progress is monitored by thin-layer chromatography (TLC) or NMR spectroscopy.
Isolation of Free Base : Upon completion, the reaction mixture may yield the free base of (3E)-3-[(3-bromophenyl)methylidene]pyrrolidine, which can be extracted with organic solvents such as dichloromethane.
Formation of Hydrochloride Salt : The free base is then treated with an equimolar amount of hydrochloric acid (aqueous HCl or HCl gas dissolved in isopropanol) at low temperature (0-5 °C) to precipitate the hydrochloride salt.
Purification : The precipitated hydrochloride is filtered, washed with cold solvent (e.g., isopropanol or ether), and dried under vacuum.
Example from Related Patent Literature
A patent describing similar pyrrolidine derivatives outlines a process where crude oil compounds are dissolved in n-butanol and treated with concentrated hydrochloric acid at low temperature (0-5 °C), followed by charcoal treatment and filtration to obtain the hydrochloride salt. Crystallization is achieved by heating and slow cooling in isopropanol, yielding the hydrochloride as crystalline solids with melting points around 186-194 °C. This process ensures high purity and good yield of the hydrochloride form.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Pyrrolidine + 3-bromobenzaldehyde in EtOH | Formation of imine (free base) |
| 2 | Stirring at RT or 30-50 °C, 2-12 h | Completion of condensation |
| 3 | Extraction with dichloromethane | Isolation of free base |
| 4 | Treatment with HCl (aq or in isopropanol) at 0-5 °C | Precipitation of hydrochloride salt |
| 5 | Filtration, washing, drying | Pure (3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride |
Analytical and Characterization Data
- NMR Spectroscopy : Characteristic imine proton signal around δ 7-8 ppm; aromatic protons of 3-bromophenyl group; pyrrolidine ring protons.
- Melting Point : Approximately 186-194 °C for the hydrochloride salt, consistent with crystalline purity.
- Elemental Analysis : Confirms composition matching C11H12BrN·HCl.
- Mass Spectrometry : Molecular ion peak corresponding to the protonated molecule [M+H]+ at m/z ~238.
Notes on Stereochemistry and Isomerism
- The (3E) designation refers to the E-configuration of the methylene bridge double bond between the pyrrolidine ring and the 3-bromophenyl group.
- Preparative methods often yield a mixture of E and Z isomers; however, crystallization as the hydrochloride salt can enrich the E isomer due to differential solubility.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Pyrrolidine, 3-bromobenzaldehyde |
| Solvent | Ethanol, isopropanol, dichloromethane |
| Temperature | Room temperature to 50 °C |
| Reaction time | 2-12 hours |
| Salt formation | HCl aqueous or HCl in isopropanol at 0-5 °C |
| Purification | Charcoal treatment, filtration, recrystallization |
| Yield | Typically moderate to good (50-90% estimated) |
| Product form | Crystalline hydrochloride salt |
| Melting point | 186-194 °C |
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.
Scientific Research Applications
(3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride is an organic compound with a pyrrolidine ring substituted by a 3-bromophenyl group, possessing a double bond between the pyrrolidine nitrogen atom and the methylidene carbon atom. The hydrochloride salt form enhances the compound's water solubility, making it suitable for biological and chemical research applications.
Scientific Research Applications
(3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride has potential applications in various fields:
-
Chemical Synthesis: It serves as a building block for synthesizing more complex molecules. Its structure allows for various chemical modifications to enhance biological activity and create related compounds. Common reactions include:
- Nucleophilic addition
- Cycloaddition
- Cross-coupling reactions
- Biological Activity Studies: It exhibits potential pharmacological effects. Further research is needed to understand its precise mechanisms of action and spectrum of biological activities.
- Material Science: It can be used in developing new materials with specific properties.
-
Interaction studies: These studies are essential to understand how (3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride interacts with biological systems. These studies typically focus on:
- Protein binding assays
- Cellular uptake studies
Related Compounds
Several compounds share structural similarities with (3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methylpyrrolidine | Methyl group on pyrrolidine | Lacks aromatic substitution; simpler structure |
| 4-Bromobenzaldehyde | Bromine on benzaldehyde | Aldehyde functional group; no nitrogen-containing ring |
| 1-(3-Bromophenyl)ethanone | Ketone functional group | Different reactivity due to carbonyl presence |
| 2-(4-Bromophenyl)thiazole | Thiazole ring instead of pyrrolidine | Contains sulfur; different pharmacological properties |
| 1-(3-Bromophenyl)piperidine | Piperidine ring | Larger ring; different steric properties |
Mechanism of Action
The mechanism of action of (3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Bromophenyl-Pyrrolidine Moieties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Substituent Position : The 3-bromophenyl group is shared among several analogues, but the target compound’s E-configured methylidene bridge distinguishes it from direct single-bonded attachments.
- Stereochemistry : The (S)-enantiomer of 2-(4-bromophenyl)pyrrolidine HCl highlights the role of chirality in biological interactions, though data for the target compound’s stereoisomers are unavailable.
Halogen-Substituted Heterocycles with Divergent Cores
Ethyl 5-(2-Bromophenylamino)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate () :
- Structure: Pyrazolopyridine core with 2-bromophenylamino and ester groups.
- Properties : Melting point 207–209°C; IR peaks at 1710 cm⁻¹ (ester C=O) and 1640 cm⁻¹ (amide C=O).
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (C3, ) :
- Structure : Chalcone derivative with 3-bromophenyl and p-tolyl groups.
- Comparison: The α,β-unsaturated ketone moiety enables conjugation and reactivity absent in the target compound, suggesting divergent applications (e.g., cytotoxicity vs. unknown bioactivity).
Other Pyrrolidine Derivatives
3-[(3-Methoxycyclohexyl)oxy]pyrrolidine HCl () :
- Structure : Ether-linked methoxycyclohexyl group.
- Properties : Molecular weight 235.75 g/mol; SMILES includes oxygen bridge.
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl () :
- Structure: Trifluoromethylphenoxy substituent.
- Comparison : The electron-withdrawing CF₃ group may increase metabolic stability relative to bromine’s bulky hydrophobicity.
Biological Activity
(3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
- Molecular Formula : C11H12BrN
- Molecular Weight : 238.12 g/mol
- CAS Number : [insert CAS number if available]
The biological activity of (3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate various signaling pathways involved in cell proliferation and apoptosis.
- Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit kinases involved in cancer cell growth, similar to other pyrrolidine derivatives which have shown activity against targets like VEGFR-2 and AKT .
- Induction of Apoptosis : The compound appears to induce apoptosis in cancer cells, potentially through caspase activation pathways .
Anticancer Activity
Research indicates that (3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, revealing:
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range against liver carcinoma (HepG2) and prostate cancer (PC-3) cell lines, suggesting potent antiproliferative effects.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 3.10 |
| PC-3 | 2.15 |
These values indicate that the compound is effective at low concentrations, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been investigated for its antimicrobial activity. Studies have shown that derivatives of pyrrolidine compounds can exhibit antibacterial and antifungal properties against a range of pathogens:
- Antibacterial Efficacy : The compound showed effectiveness against both Gram-positive and Gram-negative bacteria, with notable inhibition observed in strains such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5 µg/mL |
| Escherichia coli | 10 µg/mL |
This suggests that the bromine substitution may enhance the bioactivity by increasing the lipophilicity of the molecule, facilitating better membrane penetration .
Study on Anticancer Activity
A recent study focused on the structure-activity relationship (SAR) of pyrrolidine derivatives, including (3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride. The results indicated that modifications on the phenyl ring significantly influenced the anticancer activity:
- Substitution Effects : The presence of electron-withdrawing groups like bromine increased cytotoxicity compared to unsubstituted analogs .
Study on Antimicrobial Properties
Another investigation assessed the antimicrobial properties of various pyrrolidine derivatives. It was found that compounds with halogen substitutions showed enhanced antibacterial activity:
Q & A
Q. Basic
- NMR spectroscopy : 1H/13C NMR in deuterated DMSO or CDCl3 to verify imine bond (δ 8.2–8.5 ppm for CH=N) and aromatic protons .
- HPLC : Reverse-phase C18 column at 25°C, UV detection at 270 nm (optimized for bromophenyl absorbance) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+) and isotopic pattern matching bromine .
How should researchers handle discrepancies in biological activity data across assays?
Q. Advanced
- Purity verification : Re-analyze compound via HPLC to rule out degradation (e.g., imine hydrolysis) during storage .
- Assay conditions : Standardize buffer pH and temperature; bromophenyl derivatives are sensitive to oxidative environments .
- Target validation : Confirm binding specificity using competitive inhibition assays (e.g., for kinase or methyltransferase targets) .
What computational approaches predict interactions with biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina with PRMT6 (PDB: 5XQ3) to map binding sites for the bromophenyl and pyrrolidine moieties .
- Molecular dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., GROMACS) over 100 ns to assess conformational flexibility .
- QSAR modeling : Correlate substituent electronic effects (Hammett σ values) with inhibitory activity .
What storage conditions ensure long-term stability?
Q. Basic
- Store at 2–8°C in airtight, light-protected containers.
- Use desiccants to prevent moisture absorption, which can hydrolyze the imine bond .
- For solutions, prepare in anhydrous DMSO and aliquot to avoid freeze-thaw cycles .
How does the 3-bromophenyl group influence reactivity in cross-coupling reactions?
Q. Advanced
- The bromine atom enables Suzuki-Miyaura coupling with aryl boronic acids for structural diversification. Optimize using Pd(PPh3)4 catalyst and Na2CO3 base in THF/water .
- Electronic effects : The electron-withdrawing bromine enhances electrophilicity at the para-position, facilitating nucleophilic aromatic substitution .
What safety protocols are critical during handling?
Q. Basic
- Wear PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis; pyrrolidine derivatives may release volatile amines .
- Waste disposal : Neutralize acidic residues with NaHCO3 before incineration .
How can researchers compare activity with structural analogs?
Q. Advanced
- SAR studies : Synthesize analogs (e.g., 3-chlorophenyl or trifluoromethoxy derivatives) and test IC50 values against PRMT6 .
- Crystallography : Co-crystallize analogs with target proteins to identify critical hydrogen bonds or steric clashes .
What strategies improve reproducibility in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
